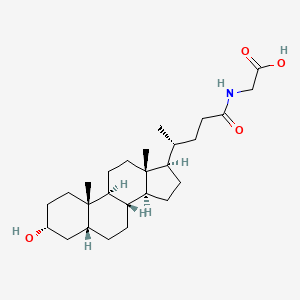
Glycolithocholic acid
Overview
Description
Lithocholylglycine, also known as glycolithocholic acid, is a glycine-conjugated secondary bile acid. It is an endogenous metabolite formed in the human intestine by bacterial 7α-dehydroxylation of chenodeoxycholic acid. This compound plays a significant role in the diagnosis of various liver and gastrointestinal diseases, including ulcerative colitis, non-alcoholic steatohepatitis, and primary sclerosing cholangitis .
Scientific Research Applications
Lithocholylglycine has several scientific research applications:
Chemistry: Used as a standard in the analysis of bile acids.
Biology: Studied for its role in the metabolism of bile acids and its impact on gut microbiota.
Medicine: Utilized in the diagnosis and study of liver and gastrointestinal diseases, such as ulcerative colitis, non-alcoholic steatohepatitis, and primary sclerosing cholangitis .
Industry: Employed in the production of diagnostic kits and research reagents.
Mechanism of Action
Target of Action
Glycolithocholic acid primarily targets the liver and gut microbiota . It is increased in the livers of mice that are fed diets supplemented with ursodeoxycholic acid . The compound also interacts with various enzymes and receptors in the liver and gut, playing a crucial role in metabolic regulation .
Mode of Action
This compound interacts with its targets, leading to various changes. For instance, it is involved in the regulation of gut microbiota and intestinal barrier . It also interacts with relevant nuclear receptors (VDR, PXR) and G protein-coupled receptor five in related diseases .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the metabolism of bile acids and bile acid receptors . It also influences the sulfate bile acids in germ-free and conventional mice . Moreover, it plays a role in phenylalanine and tyrosine metabolism .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It undergoes enterohepatic circulation along with other bile acids . The compound is also involved in the detoxification pathway in the mouse liver, where SULT2A1-catalyzed lithocholic acid sulfation is a predominant pathway .
Result of Action
The action of this compound leads to various molecular and cellular effects. It can be used to diagnose ulcerative colitis (UC), non-alcoholic steatohepatitis (NASH), and primary sclerosing cholangitis (PSC) . Moreover, it has been found that serum this compound levels increase with age in children .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, its levels are increased in the livers of mice that are fed diets supplemented with ursodeoxycholic acid . Moreover, its levels are decreased in lean mice treated with obestatin .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Glycolithocholic acid interacts with various enzymes, proteins, and other biomolecules. It is the glycine conjugate of lithocholic acid . The nature of these interactions is complex and multifaceted, contributing to the compound’s role in biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been used to diagnose ulcerative colitis (UC), non-alcoholic steatohepatitis (NASH), and primary sclerosing cholangitis (PSC) .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithocholylglycine can be synthesized from lithocholic acid and glycine methyl ester. The synthesis involves the conjugation of lithocholic acid with glycine methyl ester, followed by purification through preparative thin-layer chromatography and saponification .
Industrial Production Methods: While specific industrial production methods for lithocholylglycine are not extensively documented, the synthesis generally follows the laboratory preparation methods, scaled up for industrial use. The process involves the use of high-pressure liquid chromatography (HPLC) for the identification and relative quantitation of conjugated bile acids in biological fluids .
Chemical Reactions Analysis
Types of Reactions: Lithocholylglycine undergoes various chemical reactions, including:
Oxidation: Conversion to sulfolithocholylglycine.
Reduction: Reduction of the keto group to a hydroxyl group.
Substitution: Formation of different conjugates with other amino acids or taurine
Common Reagents and Conditions:
Oxidation: Sulfation using carbodiimide procedures.
Reduction: Catalytic hydrogenation.
Substitution: Use of glycine or taurine in the presence of activating agents
Major Products:
Sulfolithocholylglycine: Formed through sulfation.
Lithocholyltaurine: Formed through substitution with taurine
Comparison with Similar Compounds
Lithocholylglycine is unique among bile acids due to its glycine conjugation. Similar compounds include:
Lithocholic Acid: The parent compound, which is not conjugated with glycine.
Lithocholyltaurine: A taurine-conjugated form of lithocholic acid.
Chenodeoxycholic Acid: A precursor in the synthesis of lithocholylglycine .
Lithocholylglycine stands out due to its specific diagnostic applications and its role in the metabolism of bile acids, making it a valuable compound in both research and clinical settings.
Properties
IUPAC Name |
2-[4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO4/c1-16(4-9-23(29)27-15-24(30)31)20-7-8-21-19-6-5-17-14-18(28)10-12-25(17,2)22(19)11-13-26(20,21)3/h16-22,28H,4-15H2,1-3H3,(H,27,29)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSQTYHEGZTYJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398978, DTXSID70861983 | |
| Record name | Glycolithocholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-Hydroxy-24-oxocholan-24-yl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79252-50-9 | |
| Record name | Glycolithocholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of GLCA?
A1: The molecular formula of GLCA is C26H43NO4, and its molecular weight is 433.6 g/mol.
Q2: Is there spectroscopic data available for GLCA?
A2: Yes, spectroscopic data, such as infrared (IR) spectra, has been used to characterize GLCA. Characteristic peaks include those for hydroxyl groups (broad peak around 3350 cm-1) and carbonyl groups (peak around 1600 cm-1). []
Q3: How is GLCA metabolized in the body?
A3: GLCA is further metabolized by bacteria in the intestine. It can be sulfated to form glycolithocholic acid 3-sulfate, which is more water-soluble and readily excreted. [, , , ]
Q4: Does GLCA interact with any receptors?
A4: While GLCA itself might not directly interact strongly with known bile acid receptors, its metabolism can influence the activation of receptors like FXR and TGR5, impacting various physiological processes. [, ]
Q5: What is the role of GLCA in cholestasis?
A5: Studies have shown that sulfated GLCA (SGLC) can induce cholestasis in animal models, particularly when the bile acid pool is depleted. This cholestatic effect may be related to its interaction with calcium in the biliary tree. [, ]
Q6: Does GLCA have any impact on lipid metabolism?
A6: Research suggests that interventions influencing bile acid metabolism, including GLCA, may impact lipid metabolism. For example, milk polar lipid supplementation has been shown to alter the postprandial bile acid composition, including decreasing the relative abundance of GLCA. []
Q7: Is GLCA associated with inflammatory bowel disease (IBD)?
A7: Altered fecal bile acid profiles, including GLCA, have been observed in patients with IBD, particularly ulcerative colitis. These changes correlate with gut microbiota composition and inflammatory responses. [, ]
Q8: What analytical methods are used to study GLCA?
A8: Various analytical techniques are employed to characterize and quantify GLCA, including:* Thin-layer chromatography (TLC): TLC is used to separate GLCA from other bile acids, with various solvent systems and stationary phases available. [, , , ]* High-performance liquid chromatography (HPLC): HPLC coupled with mass spectrometry (MS) provides sensitive and specific quantification of GLCA in biological samples. [, , , ]* Gas-liquid chromatography (GC): GC-MS is another method for quantifying GLCA, particularly after derivatization to enhance volatility. []
Q9: How is the accuracy of these analytical methods ensured?
A9: Analytical method validation is crucial for ensuring accurate and reliable results. Validation parameters include linearity, sensitivity, recovery, matrix effects, precision, and specificity. [, ]
Q10: What is the historical context of GLCA research?
A10: Research on bile acid metabolism, including GLCA, has been ongoing for several decades, driven by their roles in lipid digestion and their implication in liver diseases. Early studies focused on characterizing bile acid profiles using techniques like TLC and GC-MS. With advancements in analytical technologies like HPLC-MS, more detailed analyses of bile acid metabolism, including specific isomers and conjugates like GLCA, have become possible. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



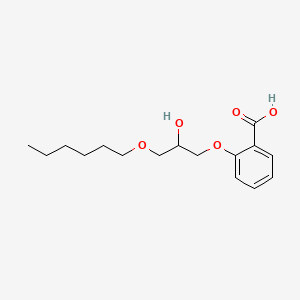
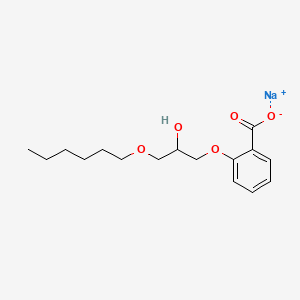

![Methyl 2-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B1671837.png)

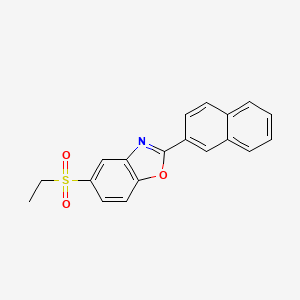

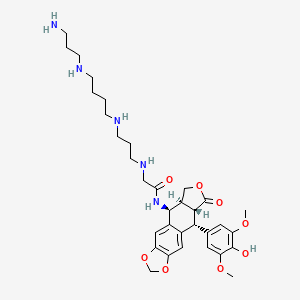


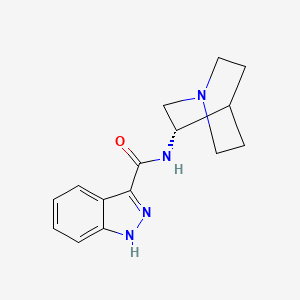
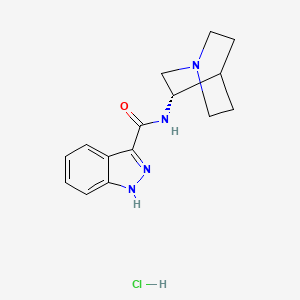
![2-[[4-[2-[[5-[7-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2,4-dioxopyrimido[4,5-b]quinolin-10-yl]-2,3,4-trihydroxypentoxy]-hydroxyphosphoryl]oxypropanoylamino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1671854.png)
